molecular formula C14H13ClN4S2 B13353443 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13353443
M. Wt: 336.9 g/mol
InChI Key: SXVYVCRDZGNPRJ-VMPITWQZSA-N
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Description

{6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a triazolo-thiadiazole ring, and an ethyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolo-Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl halide and a suitable catalyst.

    Vinylation: The vinyl group is introduced through a Wittig or Horner-Wadsworth-Emmons reaction.

    Attachment of the Ethyl Sulfide Moiety:

Industrial Production Methods

Industrial production of {6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolo-thiadiazole ring or the vinyl group, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolo-thiadiazole ring and the vinyl group.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, {6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, {6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors, which could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it valuable for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of {6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    {6-[2-(4-bromophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    {6-[2-(4-methylphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide: Similar structure with a methylphenyl group instead of a chlorophenyl group.

    {6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide: Similar structure with a nitrophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of {6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ethyl sulfide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for substitution reactions, while the triazolo-thiadiazole ring provides a rigid and planar structure that can interact with various molecular targets.

Properties

Molecular Formula

C14H13ClN4S2

Molecular Weight

336.9 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13ClN4S2/c1-2-20-9-12-16-17-14-19(12)18-13(21-14)8-5-10-3-6-11(15)7-4-10/h3-8H,2,9H2,1H3/b8-5+

InChI Key

SXVYVCRDZGNPRJ-VMPITWQZSA-N

Isomeric SMILES

CCSCC1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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